Succinamopine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

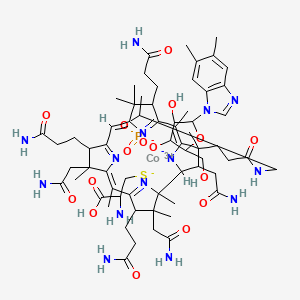

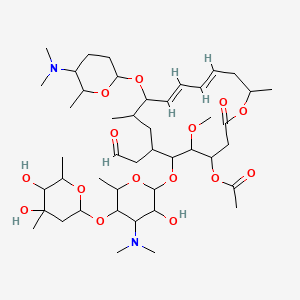

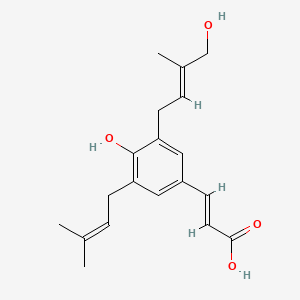

Succinamopine is a natural product found in Nicotiana tabacum with data available.

Scientific Research Applications

Microbial Utilization and Opine Catabolism

Succinamopine, an opine, plays a significant role in the microbial ecology of soil and plants. Microorganisms utilizing succinamopine as the sole carbon source have been recovered from crown gall tumors, soil, and surface-disinfected potato tubers. This indicates the role of succinamopine in shaping microbial communities, especially in the context of plant-pathogen interactions involving Agrobacterium species (Nautiyal & Dion, 1990). Additionally, fungi capable of catabolizing crown gall opines, including succinamopine, have been identified, further highlighting the diversity and ecological significance of opine metabolism (Beauchamp et al., 1990).

Role in Agrobacterium-Plant Interactions

Succinamopine is closely linked with the pathogenesis of Agrobacterium tumefaciens, a bacterium that causes crown gall disease in plants. Studies have shown that succinamopine and related opines are synthesized by transformed plant cells and are specifically catabolized by certain strains of Agrobacterium carrying tumor-inducing plasmids. This interplay is crucial for understanding the molecular mechanisms of plant-pathogen interactions and the evolutionary aspects of microbial virulence (Chilton et al., 1984).

Molecular Genetics and Biotechnology

The genetic characterization of succinamopine-related Ti-plasmids in Agrobacterium has provided insights into the molecular basis of plant transformation. The complete sequencing of such plasmids reveals their evolutionary relationships with other opine-type Ti-plasmids and their role in the horizontal gene transfer between bacteria and plants. This knowledge is pivotal for biotechnological applications, including genetic engineering in plants (Shao et al., 2019).

Implications in Bioremediation and Environmental Studies

Understanding the catabolism of opines like succinamopine by soil microorganisms has implications for bioremediation and soil health. The ability of diverse bacteria and fungi to utilize these compounds indicates potential strategies for managing soil ecosystems and mitigating the effects of plant pathogens (Tremblay et al., 1987).

Epimeric Forms and Structural Variations

Research has also focused on identifying various forms of succinamopine, such as L,L-succinamopine and D,L-succinamopine. The discovery of these epimeric forms contributes to our understanding of the structural diversity of opines and their specific interactions with microbial enzymes. This knowledge aids in elucidating the complex biochemical pathways involved in crown gall disease (Chilton et al., 1985).

properties

CAS RN |

88194-24-5 |

|---|---|

Molecular Formula |

C9H14N2O7 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

(2R)-2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]pentanedioic acid |

InChI |

InChI=1S/C9H14N2O7/c10-6(12)3-5(9(17)18)11-4(8(15)16)1-2-7(13)14/h4-5,11H,1-3H2,(H2,10,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5+/m1/s1 |

InChI Key |

HULCBRRKIWCSOF-UHNVWZDZSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)N[C@@H](CC(=O)N)C(=O)O |

SMILES |

C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |

Other CAS RN |

88194-24-5 |

synonyms |

succinamopine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

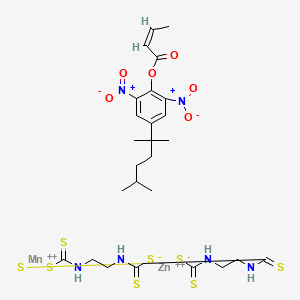

![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)

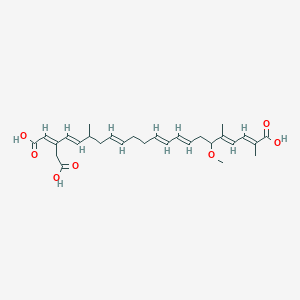

![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)

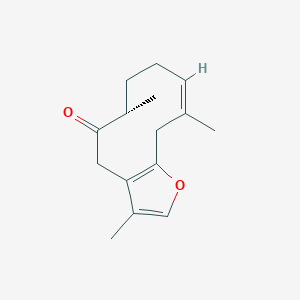

![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)